molecular formula C9H6F4O2 B6619203 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid CAS No. 1824364-51-3

3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid

Cat. No. B6619203
CAS RN: 1824364-51-3
M. Wt: 222.14 g/mol
InChI Key: LERYIZQJBPZUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid (3F4TEBA) is a fluorinated carboxylic acid that has become increasingly popular in scientific research due to its unique properties. It is a versatile molecule that can be used as a building block for synthesizing other compounds, as well as for its potential applications in drug discovery and development. In

Scientific Research Applications

3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid has numerous scientific research applications. It has been used as a building block for the synthesis of other compounds such as polyfluorinated compounds and polyfluorinated polymers. It has also been used in the synthesis of drugs, such as the anti-inflammatory drug celecoxib, and in the synthesis of novel materials for use in biomedicine. In addition, 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid has been used in the synthesis of biocompatible polymers for use in drug delivery systems.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid is not yet fully understood. However, it is believed that its unique properties, such as its high polarity, low volatility, and low water solubility, allow it to interact with a variety of biological molecules. Additionally, its fluoroalkyl group is thought to interact with biological membranes, allowing it to penetrate cells and interact with intracellular targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid are not yet fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, it has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable, making it suitable for use in a wide range of laboratory applications. Additionally, its unique properties make it useful for synthesizing other compounds and for use in drug discovery and development.
However, there are some limitations to its use in laboratory experiments. It is highly polar, making it difficult to dissolve in organic solvents, and its low water solubility makes it difficult to use in aqueous systems. Additionally, its fluoroalkyl group can interact with biological membranes, making it difficult to use in experiments involving cell culture.

Future Directions

The future directions for 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid are numerous. It could be used to synthesize more complex compounds and polymers for use in drug discovery and development. Additionally, its anti-inflammatory properties could be further explored for use in the development of novel therapeutics. Additionally, its ability to interact with biological membranes could be explored for use in the development of targeted drug delivery systems. Finally, its unique properties could be further explored for use in the synthesis of novel materials for use in biomedicine.

Synthesis Methods

3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid can be synthesized through two different methods. The first method involves the reaction of 4-bromo-3-fluorobenzene with trifluoroethyl iodide in the presence of a base such as sodium hydride. The second method involves the reaction of 4-bromo-3-fluorobenzene with trifluoroethyl bromide in the presence of a Lewis acid such as zinc chloride. Both methods yield 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid in good yields.

properties

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERYIZQJBPZUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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